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Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides comprehensive troubleshooting guides and frequently

asked questions (FAQs) to help you identify and mitigate issues with autofluorescence in your

imaging experiments, ensuring high-quality and reliable data. While the focus is on cellular

imaging in the context of drug discovery, such as studies involving compounds like PM534, the

principles and techniques described here are broadly applicable to a wide range of

fluorescence microscopy applications.

Troubleshooting Guide: Overcoming
Autofluorescence
Autofluorescence can be a significant challenge, masking your specific signal and

compromising data interpretation. This guide provides a systematic approach to identifying the

source of autofluorescence and implementing effective solutions.
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Issue Potential Cause(s) Recommended Solution(s)

High background fluorescence

in unstained control samples.

Endogenous

Autofluorescence: Naturally

occurring fluorescent

molecules within the cells or

tissue. Common sources

include NADH, flavins,

collagen, elastin, and

lipofuscin.[1][2][3][4]

- Spectral Separation: Choose

fluorophores that emit in the

far-red or near-infrared

spectrum, as endogenous

autofluorescence is typically

weaker in this range.[5][6] -

Chemical Quenching: Treat

samples with quenching

agents like Sudan Black B or

Eriochrome Black T, which are

effective against lipofuscin-

based autofluorescence.[5][6] -

Photobleaching: Expose the

sample to a strong light source

before labeling to "burn out"

the endogenous fluorescence.

[7]

Increased background after

fixation.

Fixative-Induced

Autofluorescence: Aldehyde

fixatives like formaldehyde and

glutaraldehyde can react with

cellular components to create

fluorescent products.[2][4][5][6]

Glutaraldehyde is a stronger

inducer of autofluorescence

than paraformaldehyde or

formaldehyde.[6]

- Optimize Fixation: Reduce

the fixation time to the

minimum required for

adequate preservation of

morphology.[5][6][8] -

Alternative Fixatives: Consider

using organic solvents like ice-

cold methanol or ethanol as

alternatives to aldehyde-based

fixatives.[2][6] - Chemical

Reduction: Treat aldehyde-

fixed samples with a reducing

agent such as sodium

borohydride to diminish

autofluorescence.[2][3][5][6]
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Diffuse background

fluorescence in the imaging

medium.

Media Components: Phenol

red, a common pH indicator in

cell culture media, is

fluorescent.[1] Fetal Bovine

Serum (FBS) can also

contribute to background

fluorescence.[2]

- Use Phenol Red-Free Media:

For live-cell imaging, switch to

a phenol red-free medium

before the experiment.[1] -

Reduce or Replace Serum: If

possible, reduce the

concentration of FBS in the

staining buffer or replace it with

a non-fluorescent blocking

agent like Bovine Serum

Albumin (BSA).[2]

Fluorescence from

extracellular regions in tissue

samples.

Extracellular Matrix

Components & Blood Cells:

Collagen and elastin in the

extracellular matrix are

intrinsically fluorescent.[1][4]

Red blood cells also exhibit

autofluorescence due to the

presence of heme.[2][5][6]

- Perfusion: For animal

studies, perfuse the tissues

with PBS before fixation to

remove red blood cells.[5][6] -

Spectral Separation: Utilize

fluorophores with emission

spectra that do not overlap

with the autofluorescence from

collagen (typically in the blue-

green region).[5]

Speckled or granular

background fluorescence,

especially in older

cells/tissues.

Lipofuscin: These are

aggregates of oxidized

proteins and lipids that

accumulate in lysosomes of

aging cells and are highly

autofluorescent across a broad

spectrum.[1][4][5]

- Quenching with Sudan Black

B: This lipophilic dye is

effective in quenching

lipofuscin autofluorescence.[5]

[6] - TrueBlack® Treatment:

Commercially available

reagents like TrueBlack® can

effectively quench lipofuscin

autofluorescence. - Spectral

Unmixing: If your imaging

system has this capability, you

can spectrally profile the

lipofuscin signal and

computationally remove it from

your images.
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Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it problematic in my imaging studies?

A: Autofluorescence is the natural emission of light by biological structures when they are

excited by light, which is not due to the application of any fluorescent marker.[3] This intrinsic

fluorescence can create a high background signal that obscures the specific fluorescence from

your intended target. This leads to a poor signal-to-noise ratio, making it difficult to accurately

visualize and quantify your experimental results.[1]

Q2: I am observing high background fluorescence across all my channels, even in my control

(unstained) cells. What is the likely cause?

A: This is a classic sign of endogenous autofluorescence. Cells naturally contain molecules that

fluoresce, such as NADH, flavins, and porphyrins.[3][4] Additionally, the culture medium,

particularly if it contains phenol red or fetal bovine serum, can contribute to the background

signal.[1][2] To confirm the source, you should image an unstained sample of your cells in PBS.

Q3: How can I determine if the autofluorescence in my experiment is due to the fixation

method?

A: To test for fixation-induced autofluorescence, you can compare the fluorescence intensity of

an unfixed sample to that of a fixed sample (both without any fluorescent labels). A significant

increase in fluorescence after fixation points to the fixative as the culprit. Aldehyde fixatives are

well-known to cause autofluorescence by cross-linking proteins.[5]

Q4: Can my choice of fluorophore help in dealing with autofluorescence?

A: Absolutely. One of the most effective strategies to combat autofluorescence is to select

fluorophores that are spectrally distinct from the autofluorescent background.[2]

Autofluorescence is often most prominent in the blue and green regions of the spectrum. By

using fluorophores that excite and emit in the far-red or near-infrared range (e.g., those with

emission >650 nm), you can often significantly improve your signal-to-noise ratio.[5][6]

Additionally, using bright and photostable fluorophores can help your specific signal outshine

the background.[2]

Q5: Are there any commercially available reagents that can help reduce autofluorescence?
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A: Yes, several commercial reagents are available to quench autofluorescence. For example,

products like TrueVIEW™ and TrueBlack® are designed to reduce autofluorescence from

various sources, including lipofuscin.[5] Additionally, chemical quenchers like Sudan Black B

and Eriochrome Black T can be used to reduce autofluorescence, particularly from lipofuscin.

[5][6]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde

fixation.

Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections as per your

standard protocol.

Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes

each.

Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in

ice-cold PBS.

Treatment: Incubate the samples in the sodium borohydride solution for 30 minutes at room

temperature.

Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove

any residual sodium borohydride.

Blocking and Staining: Proceed with your standard immunofluorescence blocking and

staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
This protocol is effective for reducing autofluorescence from lipofuscin in tissue sections.
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Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

Washing: Wash the sections in PBS.

Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

Filter the solution before use.

Treatment: Incubate the sections in the Sudan Black B solution for 10-20 minutes at room

temperature in the dark.

Destaining: Briefly wash the sections in 70% ethanol to remove excess stain.

Washing: Wash the sections thoroughly in PBS.

Staining: Proceed with your immunofluorescence staining protocol.

Visual Workflows
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Troubleshooting Autofluorescence

High Background Fluorescence Observed

Image Unstained Control Sample

Is the control fluorescent?

Identify Source:
- Endogenous?

- Fixation-induced?
- Media-related?

Yes

Background is not from autofluorescence.
Consider other sources of noise.

No

Solutions for Endogenous AF:
- Far-red fluorophores
- Chemical quenching

- Photobleaching

Solutions for Fixation AF:
- Optimize fixation time
- Alternative fixatives
- Sodium borohydride

Solutions for Media AF:
- Phenol red-free media
- Reduce/replace serum

Click to download full resolution via product page

Caption: A workflow for systematically troubleshooting the source of autofluorescence.
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Selecting an Autofluorescence Reduction Strategy

Planning Your Experiment

What is your sample type?

Cultured Cells

Cells

Tissue Sections

Tissue

Live or Fixed Cells?

Strategy:
- PBS perfusion (if possible)
- Use far-red fluorophores

- Sudan Black B for lipofuscin
- Consider photobleaching

Live Cells

Live

Fixed Cells

Fixed

Strategy:
- Use phenol red-free media

- Choose far-red probes
Fixation Method?

Aldehyde-based

Aldehyde

Other (e.g., Methanol)

Other

Strategy:
- Minimize fixation time

- Sodium borohydride treatment
- Choose far-red fluorophores

Strategy:
- Choose far-red fluorophores

Click to download full resolution via product page

Caption: A decision-making guide for choosing the right autofluorescence reduction method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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